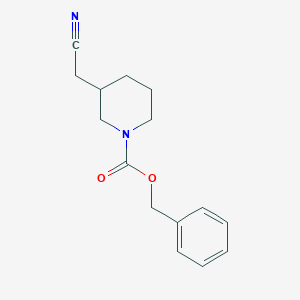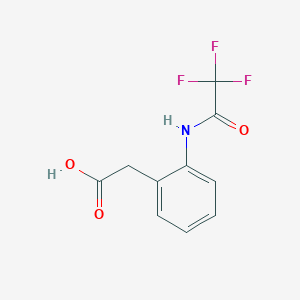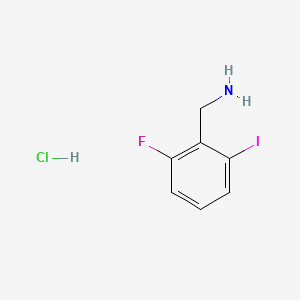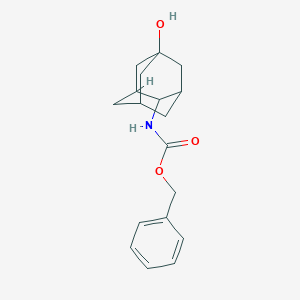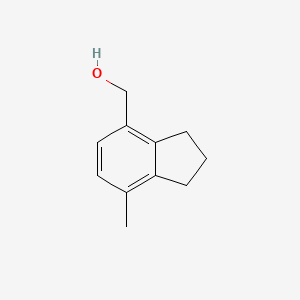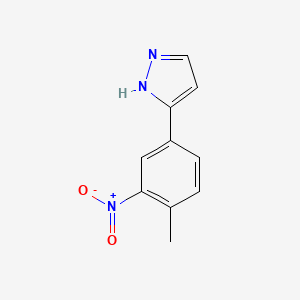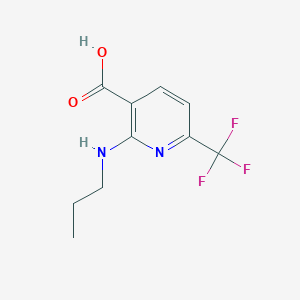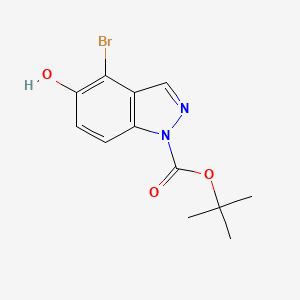![molecular formula C7H10O3S B13495734 hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione is a heterocyclic compound with the molecular formula C7H10O3S. This compound is characterized by a cyclopentane ring fused to a thiophene ring, with three ketone groups attached. It is a sulfur-containing compound, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with sulfur and an oxidizing agent to form the thiophene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.
Reduction: Alcohols and other reduced derivatives are the primary products of reduction reactions.
Substitution: Various substituted thiophenes are formed, depending on the nature of the substituent and reaction conditions.
Aplicaciones Científicas De Investigación
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its sulfur-containing moiety.
Industry: It is used in the development of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiophene ring can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity. The ketone groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione: This compound has a similar sulfur-containing heterocyclic structure but differs in the arrangement of the rings and functional groups.
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione: Another similar compound with a different ring structure and functional groups.
Uniqueness
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione is unique due to its specific ring fusion and the presence of three ketone groups, which confer distinct chemical properties and reactivity. Its sulfur-containing thiophene ring also differentiates it from other heterocyclic compounds, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10O3S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
1,1-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophen-3-one |
InChI |
InChI=1S/C7H10O3S/c8-6-4-11(9,10)7-3-1-2-5(6)7/h5,7H,1-4H2 |
Clave InChI |
KQXRIIUDLXXSMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)S(=O)(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


